1-(2-Bromophenyl)cyclobutanecarbonitrile CAS 28049-62-9
1-(2-Bromophenyl)cyclobutanecarbonitrile CAS 28049-62-9
An In-depth Technical Guide on
Audience: Researchers, scientists, and drug development professionals.
Foreword
1-(2-Bromophenyl)cyclobutanecarbonitrile stands as a molecule of significant interest in the fields of medicinal chemistry and advanced organic synthesis. Its structure, which uniquely combines a strained cyclobutane ring, a synthetically versatile nitrile group, and a reactive aryl bromide handle, designates it as a valuable building block for complex molecular architectures. This guide offers a deep dive into the core aspects of this compound, from its rational synthesis and detailed characterization to its reactivity and strategic applications, particularly in the context of drug discovery. The content herein is curated to provide not just procedural steps, but the underlying chemical logic, empowering researchers to leverage this compound's full potential.
Strategic Importance in Chemical Synthesis
The value of 1-(2-Bromophenyl)cyclobutanecarbonitrile in modern synthesis is rooted in its trifunctional nature.
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The Cyclobutane Moiety: This four-membered ring introduces a degree of rigidity and a specific three-dimensional conformation into larger molecules. Its inherent ring strain can be both a tool for influencing molecular shape and a latent reactive element for ring-opening transformations. In drug design, such strained rings are explored to create novel scaffolds that can access previously undrugged pockets in biological targets.[1][2]
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The Aryl Bromide: The bromo-substituted phenyl ring is a linchpin for diversification. It serves as a prime substrate for a vast array of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Buchwald-Hartwig aminations.[3][4][5][6] This allows for the straightforward introduction of various carbon and heteroatom substituents, making it an ideal point for library synthesis and structure-activity relationship (SAR) studies.
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The Nitrile Group: The cyano functionality is a versatile precursor to several critical functional groups. It can be hydrolyzed to carboxylic acids or amides, or reduced to primary amines, opening numerous pathways for further molecular elaboration.[7][8][9]
This combination of features makes the title compound a powerful intermediate in fragment-based drug discovery (FBDD), where small, well-characterized molecules are elaborated into potent and selective drug candidates.[10][11][12]
Synthesis and Mechanistic Insights
The most direct and reliable synthesis of 1-(2-Bromophenyl)cyclobutanecarbonitrile is achieved through the intramolecular cyclization of a linear precursor, formed by the alkylation of 2-bromophenylacetonitrile.
Recommended Experimental Protocol
Reaction: Tandem SN2 alkylation of 2-bromophenylacetonitrile with 1,3-dibromopropane.
Core Principle: This procedure relies on the generation of a stabilized carbanion at the benzylic position, which then sequentially displaces two bromide leaving groups to form the cyclobutane ring. The choice of a strong, non-nucleophilic base is critical to ensure efficient deprotonation without competing side reactions.
Step-by-Step Methodology:
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Preparation: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq.).
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Solvent Addition: Add anhydrous tetrahydrofuran (THF) via cannula to the flask and cool the resulting suspension to 0 °C in an ice bath.
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Substrate Addition: Dissolve 2-bromophenylacetonitrile (1.0 eq.) in anhydrous THF and add it dropwise to the stirred NaH suspension over 15-20 minutes.
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Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes. The formation of the brown-colored benzylic anion is typically observed.
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Alkylation: Add 1,3-dibromopropane (1.1 eq.) dropwise via the dropping funnel. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
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Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.
Visualization of the Synthetic Pathway
Caption: Key steps in the synthesis of 1-(2-Bromophenyl)cyclobutanecarbonitrile.
Compound Characterization
Accurate characterization is essential for confirming the identity and purity of the synthesized compound.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 28049-62-9 | [13][14][15] |
| Molecular Formula | C₁₁H₁₀BrN | [14] |
| Molecular Weight | 236.11 g/mol | [14][16] |
| Appearance | White to off-white solid | [15] |
| Storage | Sealed in dry, room temperature or 2-8°C | [13][15] |
Spectroscopic Data Interpretation
The following data represent typical expected values for structural elucidation.[17][18][19]
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¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show distinct regions. Aromatic protons will appear as a multiplet between δ 7.1-7.7 ppm. The cyclobutane protons will be visible as multiplets in the aliphatic region, typically between δ 2.3-3.0 ppm, integrating to 6H. The complex splitting patterns arise from the restricted rotation and diastereotopic nature of the methylene protons.
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¹³C NMR (101 MHz, CDCl₃): The spectrum will show 11 distinct signals. The nitrile carbon (C≡N) is expected around δ 122 ppm. The aromatic carbons will appear between δ 125-140 ppm, with the carbon bearing the bromine (C-Br) being distinct. The quaternary carbon of the cyclobutane ring will be around δ 45 ppm, with the methylene carbons appearing further upfield.
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Infrared (IR) Spectroscopy (ATR): A sharp, strong absorption band characteristic of the nitrile (C≡N) stretch is expected around 2230-2240 cm⁻¹. Aromatic C-H and C=C stretching bands will be observed around 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.
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Mass Spectrometry (MS-EI): The mass spectrum will show a characteristic molecular ion peak (M⁺) with an isotopic pattern typical for a molecule containing one bromine atom (M⁺ and M+2 peaks in an approximate 1:1 ratio) at m/z 235 and 237.
Reactivity and Synthetic Applications
The molecule's structure offers three primary sites for chemical modification, making it a versatile synthetic intermediate.
Caption: Major synthetic transformations of the core molecule.
Palladium-Catalyzed Cross-Coupling
The carbon-bromine bond is the most reactive site for transformations such as:
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Suzuki-Miyaura Coupling: Reaction with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This is a robust method for creating biaryl structures.[3]
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Buchwald-Hartwig Amination: Coupling with primary or secondary amines using a palladium catalyst and a strong base to form N-aryl products, a crucial transformation in pharmaceutical synthesis.
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Sonogashira Coupling: Reaction with a terminal alkyne catalyzed by palladium and a copper(I) co-catalyst, yielding an aryl-alkyne product.
Nitrile Group Transformations
The nitrile group is a gateway to other essential functionalities:
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Hydrolysis: Under strong acidic (e.g., H₂SO₄, H₂O) or basic conditions, the nitrile can be fully hydrolyzed to the corresponding carboxylic acid, 1-(2-bromophenyl)cyclobutanecarboxylic acid.
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Reduction: Treatment with strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ over Raney Nickel) reduces the nitrile to a primary amine, [1-(2-bromophenyl)cyclobutyl]methanamine. This amine serves as a key precursor for amides, sulfonamides, and other nitrogen-containing structures.
Safety and Handling
Proper handling of 1-(2-Bromophenyl)cyclobutanecarbonitrile is imperative. While specific toxicity data is limited, the structure suggests several potential hazards.[20]
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Precautionary Measures: Based on its precursor, 2-bromobenzyl cyanide, this compound should be treated as a potent lachrymator and irritant.[21][22][23] All handling should be conducted in a well-ventilated chemical fume hood.
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Personal Protective Equipment (PPE): Standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
-
Incompatibilities: Avoid contact with strong acids, bases, and oxidizing agents. Reaction with acids or bases could potentially lead to the release of hydrogen cyanide, especially under harsh conditions.[21]
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Storage: The compound should be stored in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
1-(2-Bromophenyl)cyclobutanecarbonitrile is more than a simple chemical; it is a strategically designed platform for synthetic innovation. Its well-defined reactive sites allow for controlled, sequential modifications, enabling the efficient construction of complex molecules from a single, versatile core. For researchers in drug discovery and process development, a thorough understanding of its synthesis, characterization, and reactivity is key to unlocking its considerable potential in creating novel chemical entities.
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